(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide
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Description
(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications
Theoretical Investigation and Computational Analysis
A theoretical investigation and computational analysis were conducted on derivatives similar to the specified compound, demonstrating their potential in antimalarial activity and as COVID-19 drugs. These studies utilized computational calculations and molecular docking, highlighting the compound's reactivity and interactions with biological targets (Fahim & Ismael, 2021).
Synthesis and Cardiac Electrophysiological Activity
Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the specified compound, revealed their potential in cardiac electrophysiological activity. These compounds showed promise as selective class III agents in the in vitro Purkinje fiber assay, suggesting their use in treating arrhythmias (Morgan et al., 1990).
Synthesis and Antibacterial Study
The synthesis of N-substituted derivatives of a compound structurally similar to the specified one showed moderate to talented antibacterial activity. This study provides insights into the potential antimicrobial applications of such compounds (Khalid et al., 2016).
Pharmacokinetics of Novel Inhibitors
A study on anaplastic lymphoma kinase inhibitors related to the specified compound revealed insights into the pharmacokinetics, including metabolism and clearance. This research is crucial for understanding the drug's behavior in biological systems (Teffera et al., 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonist compounds structurally related to the specified molecule, particularly with cannabinoid receptors, were carried out. These studies contribute to understanding the compound's binding affinities and potential therapeutic applications (Shim et al., 2002).
Synthesis and Biological Activity
Research on the synthesis of novel heterocyclic compounds structurally similar to the specified compound demonstrated significant biological activities. This encompasses the potential for developing new therapeutics based on these structures (Darweesh et al., 2016).
Iron-Catalyzed Synthesis
The iron-catalyzed synthesis of benzosultams from compounds structurally related to the specified compound offers insights into novel synthetic pathways and their potential applications in drug development (Zhang et al., 2023).
properties
IUPAC Name |
1-methylsulfonyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-3-6-22-14-11-15-16(27-10-9-26-15)12-17(14)28-19(22)20-18(23)13-4-7-21(8-5-13)29(2,24)25/h1,11-13H,4-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPTWAQKSMEKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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